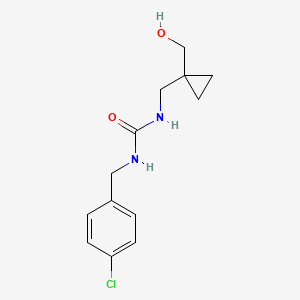
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic organic compound characterized by its unique molecular structure
准备方法
The synthesis of 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopropylmethylamine derivative, followed by the introduction of the 4-chlorobenzyl group. The final step involves the formation of the urea linkage. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to streamline the production process.
化学反应分析
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound could be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-4-piperidinylmethanol:
Cyclopropylmethylamine derivatives: These compounds have a similar cyclopropylmethylamine core but may vary in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a compound belonging to the urea class, which is known for its diverse biological activities. The urea moiety is a critical structural component in many pharmacologically active compounds, influencing their interactions with biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H15ClN2O2
- Molecular Weight: 256.71 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing multiple pharmacological effects. Key findings include:
- Antimicrobial Activity: Urea derivatives often exhibit antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values have yet to be published.
- Anticancer Potential: Compounds with similar urea structures have shown promise in cancer therapy by inhibiting tumor cell proliferation. This activity is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity: Many urea derivatives act as enzyme inhibitors. For instance, they may inhibit topoisomerases or other critical enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells.
- Targeting Bacterial Mechanisms: Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with protein synthesis, contributing to their antibacterial efficacy.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activity of urea derivatives:
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-3-1-10(2-4-11)7-15-12(18)16-8-13(9-17)5-6-13/h1-4,17H,5-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRDOWUSIKVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














